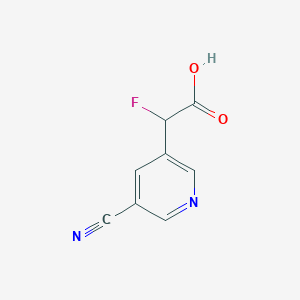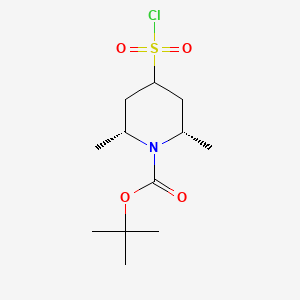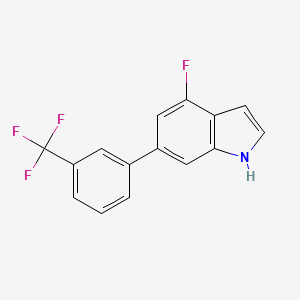
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and significant applications in organic synthesis. This compound is particularly notable for its role as an intermediate in various carbon-carbon and carbon-heteroatom coupling reactions, making it a valuable tool in the field of synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting material, 4-bromo-2-fluoroaniline, is dissolved in 1,4-dioxane and subjected to a series of reactions to introduce the boronic acid pinacol ester group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amino derivatives .
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron neutron capture therapy agents for cancer treatment.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-fluoro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-chloro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-bromo-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane apart from similar compounds is its nitro group, which imparts unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
Propiedades
Fórmula molecular |
C13H15BF3NO4 |
|---|---|
Peso molecular |
317.07 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3 |
Clave InChI |
AUTNDLIOODQPPB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)



![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
